molecular formula C9H8BNO2 B572703 Isoquinolin-1-ylboronic acid CAS No. 1219080-58-6

Isoquinolin-1-ylboronic acid

Cat. No. B572703
M. Wt: 172.978
InChI Key: RVUIQFODKHOTHQ-UHFFFAOYSA-N
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Description

Isoquinolin-1-ylboronic acid is a chemical compound used for pharmaceutical testing . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention from chemists and pharmacologists over recent years . Efficient synthesis methods have been developed, including metal catalysts and catalyst-free processes in water . These methods provide creative inspiration and expand novel ideas for researchers in this field .


Molecular Structure Analysis

Isoquinolin-1-ylboronic acid has a molecular formula of C9H8BNO2 . Its molecular weight is 172.98 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in a cyclic structure .


Chemical Reactions Analysis

Boronic acid-based compounds, like Isoquinolin-1-ylboronic acid, have been studied for their chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has inspired the exploration of novel chemistries using boron .


Physical And Chemical Properties Analysis

Isoquinolin-1-ylboronic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 419.1±37.0 °C at 760 mmHg . It is recommended to be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Isoquinolin-1-ylboronic acid derivatives serve as crucial intermediates in the synthesis of complex organic molecules. For instance, they have been utilized in the microwave-assisted Suzuki cross-coupling reactions to prepare new biquinoline derivatives, which are valuable in various chemical and pharmacological studies (Broch, Anizon, & Moreau, 2008). Additionally, these derivatives have facilitated the development of novel fluorophores for labeling nucleosides, indicating their importance in biochemical labeling and imaging applications (Singh & Singh, 2007).

Development of Fluorescent Probes

Isoquinolin-1-ylboronic acid derivatives are instrumental in creating fluorescent probes for biological and chemical sensing. A notable application includes the development of novel fluorophores with high fluorescence signals and enhanced hybridization affinity for oligodeoxyribonucleotides, which are crucial for genetic studies and diagnostic applications (Singh & Singh, 2007). Another research demonstrated the use of these derivatives in synthesizing a pH fluorescent probe, offering a new tool for monitoring pH fluctuations in biological systems, thus contributing significantly to cellular and molecular biology (Jiao et al., 2019).

Safety And Hazards

The safety data sheet for Isoquinolin-1-ylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

While specific future directions for Isoquinolin-1-ylboronic acid are not mentioned in the literature, the field of isoquinoline synthesis is a hot topic in organic and medicinal chemistry that needs development of new strategies . The exploration of novel chemistries using boron, such as in boronic acid-based compounds, is also an area of interest .

properties

IUPAC Name

isoquinolin-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUIQFODKHOTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-1-ylboronic acid

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